7-Azaspiro[4.6]undecane
Overview
Description
7-Azaspiro[4.6]undecane is a chemical compound with the molecular formula C10H19N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 7-Azaspiro[4.6]undecane and related compounds has been explored in various studies. For instance, one study discussed the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . Another study presented a scalable synthesis of biologically relevant spirocyclic pyrrolidines .Molecular Structure Analysis
The molecular structure of 7-Azaspiro[4.6]undecane consists of a ten-membered ring with one nitrogen atom . It also contains a spiroatom at the 7th position .Scientific Research Applications
Synthesis of Spiroaminals
7-Azaspiro[4.6]undecane is a core component in several natural or synthetic products with significant biological activities. Various synthetic strategies have been developed for these spiroaminals due to their potential applications and the novelty of their structures (Sinibaldi & Canet, 2008).
Enantioselective Total Syntheses
Efficient and enantioselective synthesis methods for naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids have been developed, demonstrating the significance of 7-Azaspiro[4.6]undecane in the synthesis of complex organic compounds (Pandey et al., 2011).
Intermediate for Pharmacologically Important Alkaloids
The compound has been utilized in stereoselective syntheses of intermediates for the production of pharmacologically relevant alkaloids, such as perhydrohistrionicotoxin (Ibuka et al., 1981).
Biological Evaluation in Cancer Research
Compounds containing 7-Azaspiro[4.6]undecane have shown cytotoxic action against human cancer cells, highlighting their potential in cancer research (Rice et al., 1973).
Synthesis of Diazaspiro Compounds
The compound is integral in the synthesis of new 3,7-diazaspiro derivatives, further extending its applications in organic chemistry (Khrustaleva et al., 2018).
Role in Pheromone Research
7-Azaspiro[4.6]undecane derivatives have been used in studies related to sex-specific pheromonal activity, indicating their importance in biological and ecological research (Haniotakis et al., 1986).
Marine Natural Products
It's found in marine-derived psammaplysins, possessing unique structural backbones, and displaying significant biological properties, highlighting its potential in drug discovery (Youssef & Shaala, 2022).
Electrochemical Applications
The compound has been used in electrochemical lactonization of diols, showcasing its utility in electrochemistry (Kashiwagi et al., 2003).
Synthesis of Azaspirocyclic Ketones
7-Azaspiro[4.6]undecane plays a role in the direct access to azaspirocyclic ketones, important in the synthesis of alkaloids like cephalotaxine and histrionicotoxin (Middleton et al., 1989).
Comparative Study in Synthetic Approaches
The compound has been a subject in the critical and comparative studies of synthetic approaches towards histrionicotoxins, highlighting its relevance in synthetic organic chemistry (Shabir et al., 2020).
Anticonvulsant Properties
Its derivatives have been synthesized and tested for anticonvulsant activity, contributing to medicinal chemistry (Kamiński et al., 2014).
Involvement in Chemokine-Mediated Diseases
Derivatives of 7-Azaspiro[4.6]undecane have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases (Norman, 2007).
Structural Studies
The compound has been used in structural studies of spiro lactam-lactones, aiding in understanding molecular conformations (Zukerman-Schpector et al., 1999).
Prins Cascade Cyclization
It plays a role in the novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, crucial in organic synthesis (Reddy et al., 2014).
Bioactivity and Synthesis of Diazaspiro Compounds
The compound is central to the study of bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, relevant in treating various disorders (Blanco‐Ania et al., 2017).
Intramolecular Coupling in Organic Synthesis
7-Azaspiro[4.6]undecane derivatives have been synthesized through intramolecular coupling, demonstrating its versatility in organic synthesis (Pearson & Wang, 2002).
Synthesis of N-Protected Amino Acid-Esters
The compound is utilized in the synthesis of N-protected amino acid-esters, showcasing its application in peptide synthesis (Rao et al., 2016).
Chiral Syntheses from D-Fructose
7-Azaspiro[4.6]undecane derivatives have been synthesized from D-fructose, indicating its application in chiral syntheses (Chan et al., 1982).
Safety And Hazards
properties
IUPAC Name |
7-azaspiro[4.6]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-10(5-1)7-3-4-8-11-9-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZVVNDKLUTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaspiro[4.6]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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